molecular formula C25H27F3N2O4 B13399518 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

Cat. No.: B13399518
M. Wt: 476.5 g/mol
InChI Key: GYNMVDMBFKGCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid (INN: bocidelpar) is a peroxisome proliferator-activated receptor (PPAR) delta agonist . Its structure features:

  • A hexanoic acid backbone with a 3-methyl substitution.
  • A phenoxy linker connected to a benzyl group.
  • A 5-methylimidazole core substituted with a 4-(trifluoromethoxy)phenyl group.

This trifluoromethoxy-phenyl-imidazole motif is critical for PPARδ binding, while the hexanoic acid chain enhances solubility and pharmacokinetic properties .

Properties

Molecular Formula

C25H27F3N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

InChI

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)

InChI Key

GYNMVDMBFKGCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation

The imidazole core is synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Condensation of 4-(trifluoromethoxy)benzaldehyde with methylglyoxal and ammonium acetate under reflux in acetic acid to form 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole.
  • Step 2 : Alkylation of the imidazole nitrogen using 2-(bromomethyl)phenol in the presence of a base (e.g., potassium carbonate) to introduce the benzyl ether linkage.

Coupling with Hexanoic Acid Chain

The hexanoic acid side chain is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Method A : Reaction of (R)-3-methyl-6-bromohexanoic acid with the phenoxy-imidazole intermediate in dimethylformamide (DMF) using cesium carbonate as a base.
  • Method B : Mitsunobu coupling of (R)-3-methyl-1,6-hexanediol with the phenol derivative, followed by oxidation of the terminal alcohol to the carboxylic acid using Jones reagent.

Key Reaction Conditions and Optimization

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Temperature 80–100°C for imidazole cyclization >85% purity
Solvent DMF or THF for alkylation 70–80% yield
Catalysts Pd/C for hydrogenation steps Reduces byproducts
Stereochemistry Control Chiral resolution via HPLC ≥99% enantiomeric excess

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates.
  • Crystallization : Recrystallization from ethanol/water (1:1) yields white crystalline solid (melting point: 132–134°C).
  • Analytical Data :
    • HRMS : m/z 477.1912 [M+H]+
    • 1H NMR (CDCl3, 400 MHz): δ 7.45 (d, J=8.4 Hz, 2H), 7.20 (t, J=7.6 Hz, 1H), 6.85 (s, 1H), 5.12 (s, 2H), 2.95–3.10 (m, 2H), 2.50 (s, 3H), 1.60–1.80 (m, 4H).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Method A High regioselectivity, scalable Requires expensive cesium carbonate
Method B Avoids halogenated intermediates Multi-step oxidation increases cost

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

MA-0204 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include various derivatives of MA-0204 with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid is a complex organic compound with a molecular weight of 476.5 g/mol. It features a hexanoic acid backbone, a phenoxy group, and an imidazole moiety. The molecular formula is C25H27F3N2O4. The compound includes trifluoromethoxy and methyl groups, influencing its chemical properties and biological activity.

Scientific Research Applications

This compound is investigated for its potential as a therapeutic agent, particularly in the context of metabolic disorders and as a modulator of certain biological pathways. The imidazole component is known for its role in enzyme inhibition and receptor modulation, suggesting that this compound may interact with biological targets involved in these processes. It is also used as a tool compound to study the modulation of PPARδ and its effects on cellular metabolism.

Its structure combines hydrophobic (hexanoic acid) and hydrophilic (imidazole and phenolic groups) characteristics, which may enhance its solubility and biological interactions compared to simpler analogs.

Relevant compounds and their properties:

  • 5-Methyl-2-(4-trifluoromethoxy)aniline Contains trifluoromethoxy group and has potential anti-cancer properties. It has a simpler structure without hexanoic acid.
  • 4-(Trifluoromethoxy)phenol A phenolic compound with trifluoromethoxy and antimicrobial activity. It lacks an imidazole moiety.
  • Hexanoic Acid Derivatives These are straight-chain fatty acids that have various metabolic roles but do not contain aromatic rings.
Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Methyl-2-(4-trifluoromethoxy)anilineContains trifluoromethoxy groupPotential anti-cancer propertiesSimpler structure without hexanoic acid
4-(Trifluoromethoxy)phenolPhenolic compound with trifluoromethoxyAntimicrobial activityLacks imidazole moiety
Hexanoic Acid DerivativesStraight-chain fatty acidsVarious metabolic rolesDoes not contain aromatic rings
This compoundHexanoic acid backbone, a phenoxy group, and an imidazole moiety, trifluoromethoxy and methyl groupsPotential as a therapeutic agent, particularly in the context of metabolic disorders and as a modulator of certain biological pathways.Its complex structure combining both hydrophobic (hexanoic acid) and hydrophilic (imidazole and phenolic groups) characteristics.

Mechanism of Action

MA-0204 exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in the regulation of genes related to fatty acid metabolism and energy homeostasis. The compound binds to PPARδ, inducing a conformational change that enhances the receptor’s ability to regulate target gene expression. This leads to increased fatty acid oxidation, improved mitochondrial function, and enhanced energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Trifluoromethoxy/Carboxylic Acid Substituents

Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 868851-35-8)
  • Structure: Shares the 2-[4-(trifluoromethoxy)phenyl]imidazole core but includes an ethyl ester at position 4 instead of a hexanoic acid chain.
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid (CAS 868851-36-9)
  • Structure: Contains a carboxylic acid directly attached to the imidazole ring (position 5) but lacks the extended phenoxy-hexanoic acid chain.
  • Significance : The shorter structure may limit PPARδ selectivity due to reduced steric bulk .

Benzo[d]imidazole Derivatives with Trifluoromethyl/Nitro Groups

2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (3a)
  • Structure : Benzoic acid linked to a nitro- and trifluoromethyl-substituted benzoimidazole.
  • Properties :
    • Melting point: 287.9°C .
    • IR peaks: 3485 cm⁻¹ (OH), 1645 cm⁻¹ (C=O) .
  • Comparison : The nitro group enhances electrophilicity, which may improve target binding but increase toxicity risks compared to bocidelpar’s trifluoromethoxy group .
2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (3e)
  • Structure : Fluoro-substituted benzoic acid with a nitro-trifluoromethyl benzoimidazole.
  • Properties :
    • Melting point: 291.9°C .
    • MS m/z: 369 (M⁺) .
  • Key Difference: Fluorine substitution improves metabolic stability but reduces solubility relative to bocidelpar’s hexanoic acid chain .

Aliphatic Imidazole Derivatives

2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (3h)
  • Structure : Aliphatic hexyl chain and trifluoromethyl group on the imidazole ring.
  • Properties :
    • IR: 1153 cm⁻¹ (CF₃) .
    • NMR: δ 0.60–1.90 (m, n-hexyl protons) .
  • Comparison : The lack of an aromatic linker and carboxylic acid group limits its applicability as a PPAR agonist but may enhance CNS penetration .

Pharmacological Activity: HDAC Inhibitors (Contextual Reference)

While structurally distinct, boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrate how substituent positioning (e.g., methoxyethyl groups) optimizes inhibitory activity (IC₅₀ = 1 µM for fungal HDACs) . Bocidelpar’s trifluoromethoxy and hexanoic acid groups likely play analogous roles in PPARδ affinity and specificity.

Biological Activity

3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid is a complex organic compound with significant biological activity. Its unique molecular structure, which includes a hexanoic acid backbone, a phenoxy group, and an imidazole moiety, positions it as a potential therapeutic agent in various medical applications.

  • Molecular Formula : C25H27F3N2O4
  • Molecular Weight : 476.5 g/mol
  • CAS Number : 2095128-20-2
  • Density : 1.21 g/cm³ (predicted)
  • pKa : 4.76 (predicted)

The compound's structure allows it to exhibit both hydrophobic and hydrophilic characteristics, enhancing its solubility and biological interactions compared to simpler analogs .

Research indicates that the imidazole component of this compound plays a crucial role in enzyme inhibition and receptor modulation. This suggests that this compound may interact with various biological targets involved in metabolic pathways and disease processes. Studies have employed techniques such as molecular docking, enzyme kinetics, and receptor binding assays to elucidate its mechanism of action .

Biological Activity

The compound has been studied for its potential applications in treating metabolic disorders and modulating specific receptor activities. Notably, it has shown promise as a PPARδ agonist, which is significant in the context of mitochondrial myopathy treatment . Below are some key findings regarding its biological activity:

Biological Activity Description
Receptor Modulation Modulates activities of specific receptors involved in metabolic regulation.
Enzyme Inhibition Inhibits enzymes that play roles in metabolic pathways, potentially altering disease progression.
Therapeutic Potential Investigated for use in metabolic disorders and mitochondrial diseases.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
5-Methyl-2-(4-trifluoromethoxy)anilineTrifluoromethoxy groupPotential anti-cancer propertiesSimpler structure without hexanoic acid
4-(Trifluoromethoxy)phenolPhenolic compound with trifluoromethoxyAntimicrobial activityLacks imidazole moiety
Hexanoic Acid DerivativesStraight-chain fatty acidsVarious metabolic rolesDoes not contain aromatic rings

The complexity of this compound allows for enhanced interactions within biological systems compared to these simpler structures .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including imidazole ring formation, alkylation, and ester hydrolysis. Key steps include:

  • Imidazole Core Synthesis : Use Ullmann coupling or microwave-assisted methods to introduce the 4-(trifluoromethoxy)phenyl group to the imidazole ring .
  • Phenoxy Linker Formation : Employ Williamson ether synthesis to attach the phenoxy-hexanoic acid moiety, ensuring optimal reaction conditions (e.g., anhydrous K₂CO₃, DMF, 80°C) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is critical for isolating the final product. Confirm purity (>95%) via FTIR and ¹H/¹³C NMR .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
A combination of spectroscopic and computational tools is essential:

  • Spectroscopy : Use ¹H NMR to verify proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm). FTIR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₂₉H₃₀F₃NO₅, exact mass 545.21 g/mol) within 2 ppm .
  • X-ray Crystallography : If crystalline, compare bond lengths and angles with analogous imidazole derivatives (e.g., 7UG PDB entry) .

Advanced: How can computational chemistry optimize reaction conditions for higher yield?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways:

  • Transition State Analysis : Identify energy barriers in imidazole alkylation steps. Adjust catalysts (e.g., Pd(OAc)₂ vs. CuI) to lower activation energy .
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects. Polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios and temperatures for phenoxy coupling .

Advanced: How should researchers address contradictory bioactivity data in different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate these by:

  • Comparative Assays : Test the compound in parallel using cell-free (e.g., enzyme inhibition) and cell-based (e.g., HEK293 transfection) systems. Note differences in IC₅₀ values and ligand-receptor binding kinetics .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolyzed or oxidized byproducts in cell culture media that may interfere with activity .
  • Structural Analogs : Compare results with derivatives (e.g., 6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid) to isolate functional group contributions .

Advanced: What strategies enhance target specificity in biological studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with off-target receptors (e.g., COX-2 vs. PPAR-γ). Prioritize docking poses with ΔG < -8 kcal/mol .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the putative receptor (e.g., CRISPR-edited HEK293 cells) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes to confirm selective interactions .

Advanced: How can researchers design stability studies for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) for 4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the trifluoromethoxy group) .
  • Lyophilization : Assess stability in lyophilized form (trehalose matrix, pH 7.4) vs. solution state (-20°C). Use Karl Fischer titration to ensure residual moisture <1% .
  • Compatability Studies : Test excipients (e.g., PEG 400, cyclodextrins) for colloidal stability using dynamic light scattering (DLS) .

Advanced: What methodologies resolve spectral overlaps in complex reaction mixtures?

Methodological Answer:

  • 2D NMR Techniques : Apply HSQC and HMBC to distinguish overlapping imidazole and aromatic proton signals .
  • Chemometric Analysis : Use multivariate analysis (e.g., PCA) on FTIR data to deconvolute peaks from co-eluting impurities .
  • In Situ Monitoring : Implement ReactIR to track reaction progress and identify intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.